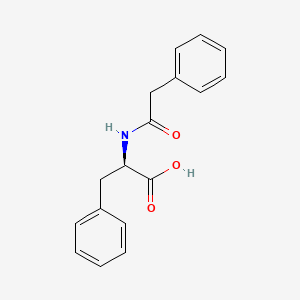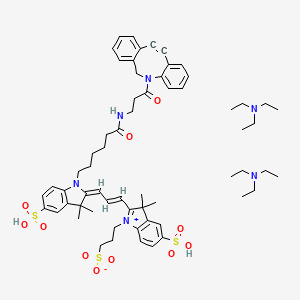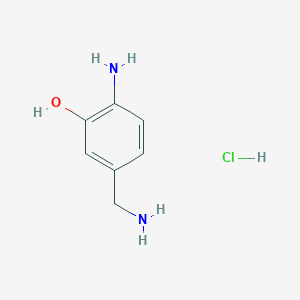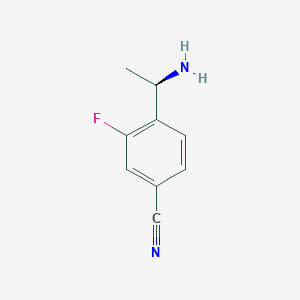
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the use of the Arndt-Eistert protocol, which allows for the homologation of α-amino acids to β-amino acids. This method involves the conversion of an α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to yield the β-amino acid . The Fmoc group is introduced to protect the amino group during these reactions.
Análisis De Reacciones Químicas
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, allowing for the selective formation of peptide bonds. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and biological activity.
Comparación Con Compuestos Similares
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can be compared with other Fmoc-protected amino acids, such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
These compounds share the Fmoc protecting group but differ in their side chains and fluorine content. The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17F2NO4 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C19H17F2NO4/c20-18(21)16(9-17(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
Clave InChI |
CWAYILOWQUHRQH-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)








![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
